molecular formula C14H21N3 B1441910 1-(Azetidin-3-yl)-4-benzylpiperazine CAS No. 1272846-95-3

1-(Azetidin-3-yl)-4-benzylpiperazine

Cat. No. B1441910
M. Wt: 231.34 g/mol
InChI Key: MQBXXKJUWZTXRF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques. For example, a compound named “Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate” was analyzed using 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has a molecular weight of 227.18 and is a powder at room temperature .

Scientific Research Applications

Application 1: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives

  • Summary of Application : This research focuses on the synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings .
  • Methods of Application : The starting (N-Boc-azetidin-3-ylidene)acetate was obtained from (N-Boc)azetidin-3-one by the DBU-catalysed Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalised 3-substituted 3-(acetoxymethyl)azetidines .
  • Results or Outcomes : The structures of the novel heterocyclic compounds were confirmed via 1H-, 13C-, 15N-, and 19F-NMR spectroscopy, as well as HRMS investigations .

Application 2: Synthesis of Methyl 2-Amino-4-[1-(tert-butoxycarbonyl)azetidin-3-yl]-1,3-selenazole-5-carboxylate

  • Summary of Application : This research focuses on the synthesis of a newly functionalized heterocyclic amino acid via [3+2] cycloaddition .
  • Methods of Application : The structure of the novel 1,3-selenazole was confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .
  • Results or Outcomes : The structure of the novel 1,3-selenazole was unequivocally confirmed by detailed 1H, 13C, 15N, and 77Se NMR spectroscopic experiments, HRMS and elemental analysis .

Application 3: Synthesis of 1,3-Disubstituted Azetidines

  • Summary of Application : This research focuses on the synthesis of various 1,3-disubstituted azetidines .
  • Methods of Application : The synthesis was accomplished via the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols .
  • Results or Outcomes : The synthesis of various 1,3-disubstituted azetidines has been accomplished .

Application 4: Synthesis of 1-Arenesulfonylazetidines

  • Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .
  • Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
  • Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .

Application 5: Synthesis of Nitrogen-Containing Heterocycles

  • Summary of Application : This research focuses on the synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines .
  • Methods of Application : The synthesis occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium .
  • Results or Outcomes : Various nitrogen-containing heterocycles have been synthesized .

Application 6: Synthesis of 1-Arenesulfonylazetidines

  • Summary of Application : This research focuses on the synthesis of 1-arenesulfonylazetidines .
  • Methods of Application : The synthesis was developed through a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation, using alumina as solid support .
  • Results or Outcomes : The synthesis of 1-arenesulfonylazetidines has been developed .

Safety And Hazards

The safety and hazards of a compound depend on its structure and properties. For instance, the compound “1-(azetidin-3-yl)azepane dihydrochloride” has hazard statements H315, H319, H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(azetidin-3-yl)-4-benzylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14/h1-5,14-15H,6-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQBXXKJUWZTXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C3CNC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Azetidin-3-yl)-4-benzylpiperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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